5-(Iodomethyl)oxolan-2-one
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Overview
Description
5-(Iodomethyl)oxolan-2-one is an organic compound with the molecular formula C5H7IO2. It is a derivative of oxolane, featuring an iodomethyl group attached to the fifth carbon of the oxolane ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Iodomethyl)oxolan-2-one typically involves the iodination of oxolan-2-one derivatives. One common method is the reaction of oxolan-2-one with iodomethane in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to ensure complete iodination .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate purification steps such as distillation and recrystallization to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
5-(Iodomethyl)oxolan-2-one undergoes various chemical reactions, including:
Substitution Reactions: The iodomethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding oxo derivatives.
Reduction Reactions: Reduction of the iodomethyl group can yield hydroxymethyl derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of azido or thiocyanato derivatives.
Oxidation: Formation of oxo derivatives.
Reduction: Formation of hydroxymethyl derivatives.
Scientific Research Applications
5-(Iodomethyl)oxolan-2-one has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Medicinal Chemistry: Potential precursor for the synthesis of pharmaceutical compounds.
Biological Studies: Utilized in the study of enzyme mechanisms and metabolic pathways.
Industrial Applications: Employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-(Iodomethyl)oxolan-2-one involves its reactivity due to the presence of the iodomethyl group. This group can participate in various chemical reactions, making the compound a versatile intermediate. The molecular targets and pathways depend on the specific reactions and applications, such as enzyme inhibition or activation in biological systems .
Comparison with Similar Compounds
Similar Compounds
- 5-(Bromomethyl)oxolan-2-one
- 5-(Chloromethyl)oxolan-2-one
- 5-(Hydroxymethyl)oxolan-2-one
Comparison
5-(Iodomethyl)oxolan-2-one is unique due to the presence of the iodomethyl group, which imparts distinct reactivity compared to its bromomethyl, chloromethyl, and hydroxymethyl counterparts. The iodomethyl group is more reactive in substitution reactions, making it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
5-(iodomethyl)oxolan-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7IO2/c6-3-4-1-2-5(7)8-4/h4H,1-3H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JINVQKMSBSYTHN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)OC1CI |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7IO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.01 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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